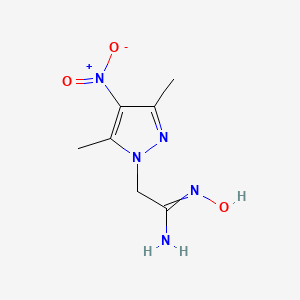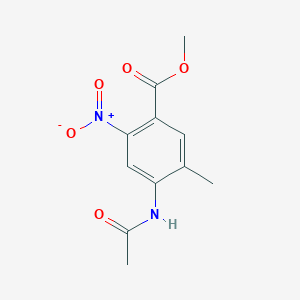
N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” is a complex organic compound that belongs to the class of benzimidazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the benzyl and methyl groups. The final step often involves the coupling of the benzimidazole derivative with the phthalazin-1-amine moiety under specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are commonly employed.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” is studied for its potential as a building block for more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, and similar compounds may exhibit these activities.
Medicine
In medicine, the compound could be explored for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of various diseases.
Industry
In the industrial sector, “this compound” may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” involves its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
- N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-chlorophenyl)phthalazin-1-amine
- N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-fluorophenyl)phthalazin-1-amine
Uniqueness
What sets “N-(1-benzyl-2-methyl-1H-benzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine” apart is its specific substitution pattern, which may confer unique biological activities and chemical reactivity. Its combination of benzimidazole and phthalazin-1-amine moieties provides a versatile scaffold for further functionalization and application.
Eigenschaften
Molekularformel |
C30H25N5 |
|---|---|
Molekulargewicht |
455.6 g/mol |
IUPAC-Name |
N-(1-benzyl-2-methylbenzimidazol-5-yl)-4-(4-methylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C30H25N5/c1-20-12-14-23(15-13-20)29-25-10-6-7-11-26(25)30(34-33-29)32-24-16-17-28-27(18-24)31-21(2)35(28)19-22-8-4-3-5-9-22/h3-18H,19H2,1-2H3,(H,32,34) |
InChI-Schlüssel |
LMLXACDOGNVGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)N(C(=N5)C)CC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1E)-1-cyano-2-{4-[(2-hydroxyethyl)(methyl)amino]phenyl}eth-1-en-1-yl]benzonitrile](/img/structure/B12455652.png)
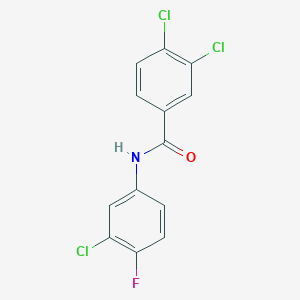
![1-[(3aR,5S,6S,6aR)-6-methoxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]-2-(phenylsulfanyl)ethyl acetate](/img/structure/B12455660.png)
![N-(3-{[(2-nitrophenoxy)acetyl]amino}phenyl)thiophene-2-carboxamide](/img/structure/B12455662.png)

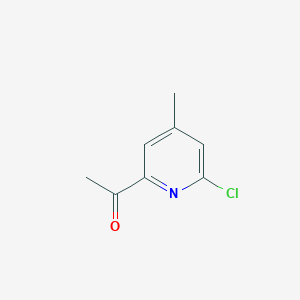
![7-tert-butyl-2-[3-ethoxy-4-(3-phenoxypropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12455682.png)
![2-fluoro-N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12455689.png)
![Ethyl 6-amino-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12455690.png)
![N-cyclohexyl-2-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B12455695.png)
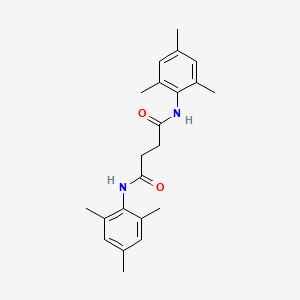
![3-hydroxy-1-(2-methylbenzyl)-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B12455698.png)
